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Compound of Interest

Compound Name: 1,1-Dimethoxyethane

Cat. No.: B165179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,1-dimethoxyethane, a key acetal used in various chemical syntheses. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics, offering valuable data for identification, characterization, and quality

control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,1-dimethoxyethane by

providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C)

nuclei.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1,1-dimethoxyethane is characterized by three distinct signals

corresponding to the three unique proton environments in the molecule.
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Signal
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

A 4.568 Quartet (q) 5.3 -CH(OCH₃)₂

B 3.309 Singlet (s) - -OCH₃

C 1.281 Doublet (d) 5.3 -CH₃

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of 1,1-dimethoxyethane shows three signals, corresponding to the

three distinct carbon environments.

Chemical Shift (δ, ppm) Assignment

100.5 -CH(OCH₃)₂

53.0 -OCH₃

20.1 -CH₃

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A small amount of neat 1,1-dimethoxyethane (typically 5-25 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃).[1] The solution is then filtered through a pipette with a cotton or glass wool

plug into a standard 5 mm NMR tube to remove any particulate matter.[2]

Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans (NS): Typically 16 to 64 scans for a concentrated sample.
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Relaxation Delay (D1): 1-5 seconds.

Acquisition Time (AQ): 2-4 seconds.

Spectral Width: A range of approximately -2 to 12 ppm is sufficient.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans (NS): 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay (D1): 2 seconds.

Acquisition Time (AQ): 1-2 seconds.

Spectral Width: A range of approximately 0 to 120 ppm.

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical

shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ =

77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of 1,1-dimethoxyethane exhibits characteristic absorption bands for C-H and

C-O bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

2990-2850 Strong C-H stretching (alkane)

1450 Medium C-H bending

1150-1050 Strong C-O stretching (acetal)

Experimental Protocol for IR Spectroscopy
Sample Preparation: As 1,1-dimethoxyethane is a liquid at room temperature, the spectrum is

typically acquired using the "neat" liquid film method.[3] A single drop of the liquid is placed on

the surface of one polished salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully

placed on top to create a thin, uniform liquid film between the plates.[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: Typically 4 cm⁻¹.

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty salt plates is recorded prior to the

sample scan and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier

transform. The spectrum is typically displayed as percent transmittance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions

based on their mass-to-charge ratio (m/z), providing information about the molecular weight

and fragmentation pattern of the compound.
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Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 1,1-dimethoxyethane shows a molecular ion

peak and several characteristic fragment ions.

m/z Relative Intensity Assignment

90 Low [M]⁺ (Molecular Ion)

75 High [M - CH₃]⁺

59 Medium [M - OCH₃]⁺

45 High (Base Peak) [CH(OCH₃)]⁺

Experimental Protocol for Mass Spectrometry
Sample Introduction: For a volatile liquid like 1,1-dimethoxyethane, the sample is typically

introduced into the mass spectrometer via a direct insertion probe or through a gas

chromatography (GC) system.[4] The sample is vaporized by heating in the vacuum of the

instrument.[5]

Ionization: Electron Ionization (EI) is the most common method for volatile organic compounds.

The vaporized sample molecules are bombarded with a high-energy electron beam (typically

70 eV), causing the ejection of an electron and the formation of a positively charged molecular

ion (M⁺).[5][6]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer) which separates them based on their mass-to-charge ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Spectroscopic Relationships and
Fragmentation
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The following diagrams illustrate the logical workflow for identifying 1,1-dimethoxyethane
using its spectroscopic data and the proposed fragmentation pathway in mass spectrometry.

Spectroscopic Identification of 1,1-Dimethoxyethane
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Caption: Logical workflow for the identification of 1,1-dimethoxyethane.
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Mass Spectrometry Fragmentation of 1,1-Dimethoxyethane
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Caption: Proposed mass spectrometry fragmentation pathway of 1,1-dimethoxyethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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